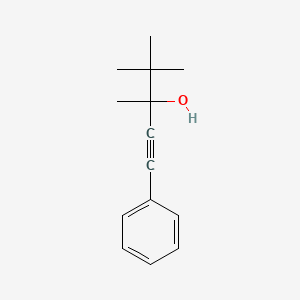

3,4,4-Trimethyl-1-phenylpent-1-yn-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4,4-trimethyl-1-phenylpent-1-yn-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-13(2,3)14(4,15)11-10-12-8-6-5-7-9-12/h5-9,15H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOTWYZKEJTYEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C)(C#CC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,4,4 Trimethyl 1 Phenylpent 1 Yn 3 Ol and Analogues

Alkynylation Reactions with Carbonyl Precursors

The most direct and widely employed strategy for the synthesis of 3,4,4-trimethyl-1-phenylpent-1-yn-3-ol involves the nucleophilic addition of a phenylacetylide equivalent to the sterically hindered ketone, 3,3-dimethyl-2-butanone (pinacolone). This approach can be realized through various methodologies, including the use of organometallic reagents and the development of catalytic systems.

Organometallic Reagent-Mediated Syntheses

Organometallic reagents, particularly those of lithium and magnesium, are powerful tools for the formation of carbon-carbon bonds. Their high reactivity enables the efficient alkynylation of even sterically encumbered ketones like pinacolone.

The Favorsky reaction, in its broadest sense, describes the reaction of an acetylide with a carbonyl compound. The reaction is typically carried out under basic conditions, where a terminal alkyne is deprotonated to form a nucleophilic acetylide anion. This anion then attacks the electrophilic carbonyl carbon of a ketone or aldehyde to yield a propargylic alcohol.

The synthesis of this compound via a Favorsky-type reaction involves the in-situ generation of a metal phenylacetylide, which then reacts with 3,3-dimethyl-2-butanone. The mechanism proceeds through the deprotonation of phenylacetylene (B144264) by a strong base, such as an alkali metal hydroxide (B78521) or amide, to form the corresponding acetylide. This is followed by the nucleophilic attack of the acetylide on the carbonyl carbon of 3,3-dimethyl-2-butanone, leading to the formation of an alkoxide intermediate. Subsequent protonation during aqueous workup yields the final tertiary alcohol.

| Reactant 1 | Reactant 2 | Base | Product |

|---|---|---|---|

| Phenylacetylene | 3,3-Dimethyl-2-butanone | Strong Base (e.g., KOH, NaNH₂) | This compound |

More controlled and higher-yielding syntheses of this compound can be achieved using pre-formed organometallic reagents, such as Grignard and organolithium reagents.

Grignard Reagents: The reaction of phenylacetylene with a Grignard reagent, such as ethylmagnesium bromide, generates phenylacetylenylmagnesium bromide. This species is a potent nucleophile that readily adds to the carbonyl group of 3,3-dimethyl-2-butanone. The reaction is typically performed in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) under anhydrous conditions to prevent the quenching of the Grignard reagent. Optimization of reaction conditions often involves controlling the temperature, typically at low temperatures (e.g., 0 °C to room temperature), and the rate of addition of the ketone to the Grignard reagent solution to manage the exothermicity of the reaction.

Organolithium Reagents: Alternatively, deprotonation of phenylacetylene with a strong organolithium base, most commonly n-butyllithium (n-BuLi), in an inert solvent like THF at low temperatures (e.g., -78 °C) affords lithium phenylacetylide. This reagent is highly reactive and provides excellent yields in the subsequent reaction with 3,3-dimethyl-2-butanone. The low reaction temperatures are crucial to prevent side reactions.

The general procedure for both Grignard and organolithium-mediated syntheses involves the slow addition of the ketone to the solution of the pre-formed phenylacetylide reagent, followed by stirring for a specified period to ensure complete reaction. The reaction is then quenched with a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride, to protonate the resulting alkoxide and yield the desired tertiary alcohol.

| Acetylide Source | Ketone | Solvent | Typical Temperature |

|---|---|---|---|

| Phenylacetylenylmagnesium bromide | 3,3-Dimethyl-2-butanone | THF, Diethyl ether | 0 °C to rt |

| Lithium phenylacetylide | 3,3-Dimethyl-2-butanone | THF | -78 °C to rt |

Catalytic Approaches to Acetylenic Alcohol Formation

While stoichiometric organometallic reagents are highly effective, the development of catalytic methods for the synthesis of acetylenic alcohols is a significant area of research, offering advantages in terms of atom economy and functional group tolerance.

Transition metal catalysts, particularly those based on zinc, copper, and rhodium, have been developed for the addition of terminal alkynes to carbonyl compounds. These catalytic systems often operate under milder conditions than their stoichiometric counterparts. For the synthesis of this compound, a potential catalytic cycle would involve the formation of a metal acetylide intermediate in situ. This is typically achieved by the reaction of the terminal alkyne with a metal salt in the presence of a base. The resulting metal acetylide then adds to the ketone, and the active catalyst is regenerated.

For sterically hindered ketones like 3,3-dimethyl-2-butanone, the efficiency of these catalytic systems can be challenging. However, research into more active catalyst systems, potentially involving bimetallic activation or the use of specific ligands, is ongoing.

The synthesis of chiral propargylic alcohols, which are valuable building blocks in asymmetric synthesis, can be achieved through enantioselective alkynylation reactions. Organocatalysis has emerged as a powerful tool for such transformations. Chiral organocatalysts, such as amino alcohols and cinchona alkaloids, can activate both the alkyne and the carbonyl compound, facilitating a highly enantioselective addition.

For the synthesis of chiral analogues of this compound, a prochiral ketone with different substituents adjacent to the carbonyl group would be required. The organocatalyst would then create a chiral environment, directing the nucleophilic attack of the phenylacetylide to one face of the carbonyl group over the other, leading to the formation of one enantiomer in excess. While the direct enantioselective alkynylation of the achiral 3,3-dimethyl-2-butanone is not possible, these methods are highly relevant for the synthesis of a broader class of chiral tertiary propargylic alcohols.

| Catalyst Type | Substrates | Goal |

|---|---|---|

| Chiral Amino Alcohols | Prochiral Ketone + Phenylacetylene | Enantioselective synthesis of chiral propargylic alcohols |

| Chiral Cinchona Alkaloids | Prochiral Ketone + Phenylacetylene | Enantioselective synthesis of chiral propargylic alcohols |

Novel Synthetic Routes and Protecting Group Strategies

The primary route to this compound involves the nucleophilic addition of a phenylacetylide equivalent to the carbonyl carbon of 3,3-dimethyl-2-butanone (pinacolone). While seemingly straightforward, advanced protocols have been developed to enhance efficiency, control, and substrate scope. Protecting groups are generally not required for this specific synthesis, as the hydroxyl group is formed in the final step and the starting materials lack other sensitive functional groups. The focus of novel strategies is therefore on the activation of the alkyne and the ketone.

The creation of the chiral center at the C-3 position of this compound necessitates stereoselective methods. Asymmetric alkynylation of the prochiral ketone, 3,3-dimethyl-2-butanone, can furnish enantiomerically enriched products. This is typically achieved by employing a chiral catalyst or ligand that coordinates to the metal acetylide and/or the ketone, thereby directing the nucleophilic attack to one of the two enantiotopic faces of the carbonyl group.

A prominent strategy involves the use of zinc-based catalysts in conjunction with chiral amino alcohol ligands. For instance, the addition of phenylacetylene to ketones can be catalyzed by Zn(OTf)₂ in the presence of a chiral ligand like (+)-N-methylephedrine. organic-chemistry.org These systems operate by forming a chiral zinc-alkoxide-alkyne complex, which then delivers the acetylide to the ketone in an enantioselective manner. The conditions are often mild and tolerant of various functional groups. organic-chemistry.org Another powerful class of ligands for asymmetric alkynylation includes BINOL (1,1'-bi-2-naphthol) derivatives, which can be used with metals like indium or lithium to achieve high enantioselectivities in the synthesis of chiral tertiary propargylic alcohols. organic-chemistry.org

Table 1: Chiral Catalytic Systems for Asymmetric Alkynylation of Ketones

| Catalyst/Ligand System | Metal Source | Typical Substrates | Reported Enantioselectivity (ee) |

| (+)-N-Methylephedrine | Zn(OTf)₂ | Aldehydes, Ketones | High |

| BINOL Derivatives | In(III) or Ti(OiPr)₄ | Aldehydes, Ketones | Good to Excellent |

| Schiff-base amino alcohols | Zn(II) | Aromatic Ketones | High |

| Chiral Lithium Binaphtholate | Li⁺ | Carbonyl Compounds | Good to High |

The synthesis of this compound is fundamentally a chemo- and regioselective process, requiring the specific 1,2-addition of the phenylacetylide nucleophile to the carbonyl group of 3,3-dimethyl-2-butanone. Advanced protocols focus on maximizing the efficiency of this specific transformation while minimizing potential side reactions, such as enolization of the ketone.

The choice of the organometallic acetylide is critical. While lithium acetylides, generated by deprotonating phenylacetylene with strong bases like n-butyllithium, are effective, they can sometimes lead to side reactions. An alternative involves the use of zinc acetylides, which can be generated catalytically. This method not only improves selectivity but also proceeds under milder conditions. organic-chemistry.org Similarly, indium-based reagents, promoted by catalysts like InBr₃, have been shown to facilitate the alkynylation of various carbonyl compounds with high chemo- and regioselectivity. organic-chemistry.org

The reaction mechanism for these additions involves the coordination of the metal cation to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the alkyne. This coordination ensures that the addition occurs exclusively at the carbonyl carbon (regioselectivity) and that other potentially reactive sites are not affected (chemoselectivity).

Table 2: Comparison of Reagents for Alkynylation of 3,3-Dimethyl-2-butanone

| Acetylide Reagent | Generating Agent/Base | Key Advantages | Potential Drawbacks |

| Lithium Phenylacetylide | n-BuLi, LDA | High reactivity | Requires cryogenic temperatures, strong base can cause side reactions |

| Magnesium Phenylacetylide (Grignard) | EtMgBr, i-PrMgCl | Readily available, good yields | Can be less reactive than lithium reagents |

| Zinc Phenylacetylide | Catalytic Zn(OTf)₂ | Mild conditions, high selectivity, catalytic | May require specific ligands for high efficiency |

| Indium Phenylacetylide | Catalytic InBr₃ | High chemo- and regioselectivity | Indium reagents can be costly |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This involves considerations such as atom economy, waste prevention, use of catalysts, and reduction of hazardous substances. researchgate.netnih.gov

A key green improvement is the shift from stoichiometric reagents to catalytic systems. nih.gov Traditional methods often use a full equivalent of a strong organometallic base (e.g., n-BuLi) to generate the acetylide. This process has poor atom economy and involves pyrophoric reagents and cryogenic conditions. In contrast, modern catalytic methods, such as those using catalytic amounts of Zn(OTf)₂ with a ligand, generate the nucleophile in situ, significantly reducing waste and improving safety. organic-chemistry.org

Solvent choice is another critical aspect of green synthesis. Replacing hazardous chlorinated solvents or ethereal solvents with more benign alternatives like toluene (B28343) or even performing reactions under solvent-free conditions can dramatically reduce the environmental footprint. researchgate.netmdpi.com While solvent-free synthesis of this specific tertiary alcohol is not widely reported, it represents a future goal for greening the process. Furthermore, designing reactions that can be conducted in air and tolerate moisture, as seen in some zinc-catalyzed alkynylations, eliminates the need for inert atmosphere techniques, saving resources and simplifying the procedure. organic-chemistry.org

Table 3: Evaluation of Synthetic Routes based on Green Chemistry Principles

| Synthetic Approach | Waste Prevention (Atom Economy) | Use of Catalysis | Reduction of Hazardous Substances |

| Stoichiometric n-BuLi | Low (butane byproduct) | No | High (pyrophoric n-BuLi, anhydrous solvents) |

| Stoichiometric Grignard Reagent | Moderate | No | Moderate (requires anhydrous ether/THF) |

| Catalytic Zn(OTf)₂ / Ligand | High | Yes (catalytic turnover) | Low (avoids strong bases, can tolerate some air/moisture) |

| Solvent-Free Reaction (Hypothetical) | High | Yes (potentially) | Very Low (eliminates solvent waste) |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 3,4,4 Trimethyl 1 Phenylpent 1 Yn 3 Ol

Transformations Involving the Alkyne Moiety

Functionalization via Addition Reactions

No specific data on the electrophilic addition reactions of 3,4,4-Trimethyl-1-phenylpent-1-yn-3-ol is available.

There is no available research on the nucleophilic or conjugate addition reactions involving this compound.

Cycloaddition Chemistry and Annulation Reactions

Specific studies on the participation of this compound in Diels-Alder or hetero-Diels-Alder reactions could not be located.

No documented examples of this compound being utilized in click chemistry or other related cycloaddition reactions were found in the searched literature.

Coupling Reactions at the Terminal Alkyne Position

The terminal hydrogen atom of the alkyne group is acidic, enabling its participation in a variety of coupling reactions to form new carbon-carbon bonds. These reactions are fundamental in synthesizing more complex molecular architectures.

Sonogashira Coupling: This palladium/copper-catalyzed cross-coupling reaction is a powerful method for forming a bond between the terminal alkyne of this compound and aryl or vinyl halides. organic-chemistry.org The reaction typically proceeds under mild, anaerobic conditions in the presence of an amine base. organic-chemistry.org This transformation is highly valued for its functional group tolerance and reliability in creating substituted alkynes.

Glaser and Hay Coupling: The Glaser coupling involves the oxidative homocoupling of terminal alkynes to produce symmetrical 1,3-diynes, traditionally using a copper(I) salt like CuCl and an oxidant such as air or oxygen. wikipedia.orgorganic-chemistry.org A common variant, the Hay coupling, utilizes a TMEDA (tetramethylethylenediamine) complex of copper(I) chloride, which offers improved solubility and versatility. wikipedia.orgorganic-chemistry.org While typically used for homodimerization, heterodimeric products can be achieved by employing strategies such as immobilizing one of the alkyne substrates on a solid support. nih.govresearchgate.net

| Reaction Type | Typical Catalysts/Reagents | Coupling Partner | General Product |

|---|---|---|---|

| Sonogashira Coupling | Pd complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine base (e.g., Et₃N) | Aryl/Vinyl Halide (R'-X) | Disubstituted Alkyne (R-C≡C-R') |

| Glaser Coupling | Cu(I) salt (e.g., CuCl), Oxidant (O₂), Base (e.g., NH₃) | Self-coupling | Symmetrical Diyne (R-C≡C-C≡C-R) |

| Hay Coupling | CuCl/TMEDA, Oxidant (O₂) | Self-coupling | Symmetrical Diyne (R-C≡C-C≡C-R) |

Reactions at the Tertiary Hydroxyl Group

The sterically hindered tertiary propargylic alcohol moiety is a focal point of reactivity, susceptible to rearrangement, derivatization, and substitution reactions, often proceeding through carbocationic intermediates.

Under acidic conditions, the tertiary hydroxyl group of this compound can be protonated and eliminated as water. The resulting propargylic carbocation is a key intermediate that can undergo several competing rearrangement reactions.

Rupe Rearrangement: This is a characteristic acid-catalyzed rearrangement of tertiary α-alkynyl alcohols to form α,β-unsaturated ketones. synarchive.comwikipedia.org The reaction proceeds through initial dehydration to form an enyne intermediate, which is then protonated and hydrated to yield the final ketone product. wikipedia.org For this compound, this pathway would lead to an α,β-unsaturated methyl ketone.

Meyer-Schuster Rearrangement: This reaction also involves an acid-catalyzed isomerization of propargyl alcohols but typically yields α,β-unsaturated aldehydes or ketones via a formal 1,3-shift of the hydroxyl group. wikipedia.orgrsc.org While the Meyer-Schuster pathway is common for secondary propargyl alcohols, it competes with the Rupe rearrangement in tertiary systems. wikipedia.org The choice of catalyst can influence the reaction outcome; modern transition-metal catalysts (e.g., gold, ruthenium) can promote these rearrangements under milder conditions compared to traditional strong acids. rsc.orgucl.ac.uk

| Rearrangement | Typical Conditions | Key Intermediate | Expected Product Class |

|---|---|---|---|

| Rupe Rearrangement | Strong protic acid (e.g., H₂SO₄, Formic Acid) | Enyne | α,β-Unsaturated Methyl Ketone |

| Meyer-Schuster Rearrangement | Protic or Lewis acids (e.g., PTSA, InCl₃), Transition metals (e.g., Au, Ag) | Allenic carbocation | α,β-Unsaturated Ketone/Aldehyde |

The hydroxyl group can be converted into other functional groups, such as ethers and esters, to modify the molecule's properties or to serve as intermediates for further synthesis.

Etherification: The formation of tertiary ethers from this compound can be challenging via traditional methods like the Williamson ether synthesis due to steric hindrance promoting elimination. rsc.org However, direct propargylic etherification can be achieved by reacting the alcohol with another alcohol in the presence of a Lewis acid catalyst, such as those based on scandium, lanthanum, or iron. organic-chemistry.orgnih.gov

Esterification: The alcohol can be readily converted to its corresponding ester through reaction with a carboxylic acid (Fischer esterification, acid-catalyzed) or more efficiently with an acyl halide or anhydride (B1165640) in the presence of a base. These propargylic esters can be valuable substrates for subsequent reactions, such as copper-catalyzed enantioselective substitutions. acs.org

The hydroxyl group is a poor leaving group but can be displaced by nucleophiles, either through direct catalytic activation or by first converting it into a better leaving group.

Direct Substitution: Atom-economical methods have been developed that allow for the direct substitution of the propargylic hydroxyl group using catalysts that activate it in situ. researchgate.net For instance, iron(III) chloride and various rhenium complexes can catalyze the reaction of propargylic alcohols with a range of carbon and heteroatom nucleophiles. organic-chemistry.orgnih.gov These reactions often proceed through an SN1-type mechanism involving a stabilized propargylic carbocation.

Activation of the Alcohol: A classical approach involves a two-step sequence where the alcohol is first converted into a sulfonate ester (e.g., tosylate or mesylate) or a halide. These derivatives possess excellent leaving groups and are highly susceptible to nucleophilic substitution, readily forming new C-C, C-O, C-S, and C-N bonds. organic-chemistry.org

Reactions of the Phenyl Substituent

The phenyl group can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orguomustansiriyah.edu.iq The position of substitution (ortho, meta, or para) is governed by the electronic properties of the existing substituent, in this case, the 3,4,4-trimethyl-1-hydroxy-pent-1-ynyl group.

The directing effect of this substituent is primarily determined by the electron-withdrawing nature of the alkyne's sp-hybridized carbons. Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the meta position. organicchemistrytutor.comwikipedia.org This is because the deactivating effect is less pronounced at the meta position compared to the ortho and para positions, which are destabilized by resonance. Therefore, standard EAS reactions like nitration, halogenation, and Friedel-Crafts acylation are expected to yield predominantly the meta-substituted product.

| EAS Reaction | Typical Reagents | Electrophile (E⁺) | Predicted Major Product Position |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | meta |

| Bromination | Br₂, FeBr₃ | Br⁺ | meta |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃H⁺ | meta |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | meta |

Metal-Catalyzed Cross-Coupling Reactions at Aryl Halide Derivatives

The terminal alkyne functionality of this compound makes it a suitable substrate for metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, to form a new carbon-carbon bond with aryl halides. This reaction is a cornerstone in the synthesis of substituted alkynes.

The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. The generally accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide. Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. The resulting diorganopalladium(II) complex subsequently undergoes reductive elimination to yield the final cross-coupled product and regenerate the active Pd(0) catalyst.

The steric hindrance imposed by the bulky tert-butyl group in this compound is expected to play a significant role in the efficiency of the Sonogashira coupling. While the reaction is generally tolerant of a wide range of functional groups, sterically hindered substrates can exhibit reduced reaction rates. The use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can often mitigate this issue and promote efficient coupling.

A representative scheme for the Sonogashira coupling of this compound with an aryl iodide is presented below:

Scheme 1: Sonogashira Coupling of this compound

Interactive Data Table: Representative Conditions for Sonogashira Coupling of Hindered Propargyl Alcohols

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(PPh₃)₄ / CuI | PPh₃ | Et₃N | THF/Toluene (B28343) | 25-80 | 60-90 |

| PdCl₂(PPh₃)₂ / CuI | PPh₃ | Piperidine | DMF | 25-100 | 70-95 |

| Pd(OAc)₂ / CuI | XPhos | Cs₂CO₃ | Dioxane | 80-110 | 75-98 |

It is important to note that copper-free Sonogashira coupling protocols have also been developed and may offer advantages in certain cases, particularly in minimizing the formation of alkyne homocoupling byproducts (Glaser coupling).

Oxidative and Reductive Transformations

The alkyne and tertiary alcohol moieties of this compound are susceptible to both oxidative and reductive transformations. The selectivity of these reactions is highly dependent on the choice of reagents and reaction conditions.

The triple bond of this compound can be selectively reduced to either a cis-alkene, a trans-alkene, or an alkane.

To a cis-Alkene: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) will result in the syn-addition of hydrogen across the triple bond, yielding the corresponding (Z)-alkene. The bulky tert-butyl group is not expected to significantly interfere with this heterogeneous catalytic process.

To a trans-Alkene: A dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures, will produce the (E)-alkene. This reaction proceeds through a radical anion intermediate, and the thermodynamic preference for the trans-vinylic radical and anion intermediates dictates the stereochemical outcome.

To an Alkane: Complete reduction of the alkyne to the corresponding alkane can be achieved through catalytic hydrogenation with a more active catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

Interactive Data Table: Reagents for Selective Alkyne Reduction

| Desired Product | Reagent(s) | Stereochemistry |

| (Z)-Alkene | H₂, Lindlar's Catalyst | Syn-addition (cis) |

| (E)-Alkene | Na or Li, liquid NH₃ | Anti-addition (trans) |

| Alkane | H₂, Pd/C or PtO₂ | Complete reduction |

The oxidation of this compound can target either the tertiary alcohol or the alkyne, or both, depending on the oxidant and reaction conditions.

Oxidation of the tertiary alcohol to a ketone is generally not possible without cleavage of a carbon-carbon bond. However, the propargylic position can be reactive under certain oxidative conditions.

More commonly, oxidation targets the alkyne moiety. Strong oxidizing agents such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄) will lead to cleavage of the triple bond, typically yielding benzoic acid and a carboxylic acid derived from the other fragment of the molecule.

Controlled oxidation to form an α,β-alkynyl ketone (ynone) is a more synthetically useful transformation. This can often be achieved using reagents like manganese dioxide (MnO₂) or various chromium-based oxidants (e.g., PCC, PDC). However, the tertiary nature of the alcohol in this compound makes it prone to rearrangement under acidic conditions, which are sometimes associated with chromium-based oxidations. The Meyer-Schuster or Rupe rearrangements can lead to the formation of α,β-unsaturated ketones or aldehydes as byproducts.

A plausible oxidation to the corresponding ynone is shown below:

Scheme 2: Oxidation of this compound to an Ynone

Detailed Mechanistic Investigations and Kinetic Studies of Key Transformations

For the Sonogashira coupling , kinetic studies have shown that the rate-determining step can vary depending on the specific substrates and reaction conditions, but it is often the oxidative addition of the aryl halide to the palladium(0) complex. The steric bulk of the alkyne can influence the rate of the transmetalation step. The bulky tert-butyl group in this compound would likely disfavor the approach of the alkyne to the metal center, potentially slowing down the reaction.

In the case of alkyne reduction , the mechanisms are well-understood. The stereochemistry of catalytic hydrogenation is dictated by the delivery of hydrogen from the surface of the heterogeneous catalyst. The dissolving metal reduction proceeds via single electron transfers from the metal to the alkyne, followed by protonation of the resulting radical anion and vinyl anion intermediates.

The mechanism of oxidation is highly dependent on the chosen reagent. For instance, oxidation with MnO₂ is believed to proceed through a radical mechanism on the surface of the solid oxidant.

A significant consideration for tertiary propargylic alcohols like this compound, particularly under acidic or certain metal-catalyzed conditions, is the potential for rearrangement reactions. The Meyer-Schuster rearrangement involves the acid-catalyzed isomerization of a propargylic alcohol to an α,β-unsaturated carbonyl compound. The mechanism involves the protonation of the alcohol, loss of water to form a resonance-stabilized carbocation (an allenyl cation), followed by nucleophilic attack of water and tautomerization. The Rupe rearrangement , which is also acid-catalyzed, typically occurs with tertiary propargylic alcohols that have a terminal alkyne and leads to the formation of an α,β-unsaturated ketone via an enyne intermediate. The bulky tert-butyl group in the target molecule would be expected to influence the stability of the carbocation intermediates in these rearrangements and thus affect the propensity for and the outcome of these reactions.

Application of 3,4,4 Trimethyl 1 Phenylpent 1 Yn 3 Ol As a Versatile Building Block in Complex Molecule Synthesis

Precursor in Spirocyclic and Fused Ring System Constructions

There is a lack of specific studies in the scientific literature that demonstrate the use of 3,4,4-trimethyl-1-phenylpent-1-yn-3-ol as a direct precursor for the construction of spirocyclic or fused ring systems. Generally, propargyl alcohols can participate in various cyclization reactions, including Pauson-Khand reactions, Nicholas reactions, and transition-metal-catalyzed cycloadditions, to form complex ring structures. The phenylacetylene (B144264) moiety and the tertiary alcohol group in this compound could theoretically be functionalized to facilitate such transformations. However, no published research to date has specifically reported these applications for this compound.

Utilization in Total Synthesis of Natural Products and Bioactive Molecules

A thorough review of the literature did not yield any instances of this compound being utilized as a key building block in the total synthesis of natural products or other bioactive molecules. While the structural motifs present in this compound are found in various natural products, its specific incorporation into a synthetic route has not been documented. The potential for this compound to serve as a fragment in the convergent synthesis of more complex targets is plausible, but currently unsubstantiated by experimental evidence in the public domain.

Role in the Synthesis of Pharmacologically Relevant Scaffolds (excluding clinical data)

The application of this compound in the synthesis of pharmacologically relevant scaffolds is not described in the available scientific literature. Propargyl alcohols are a known class of compounds that can be converted into various heterocyclic and carbocyclic structures that form the core of many pharmaceuticals. The unique substitution pattern of this compound could offer steric and electronic properties that might be of interest in medicinal chemistry. Nevertheless, there are no published reports of its use in the generation of novel scaffolds for pharmacological evaluation.

Development of Novel Organic Ligands and Organometallic Reagents

There is no available research detailing the use of this compound in the development of novel organic ligands or organometallic reagents. The alkyne and hydroxyl functionalities could potentially be modified to create bidentate or monodentate ligands for transition metal catalysis. For example, the hydroxyl group could be derivatized to a phosphine (B1218219) or an amine, and the alkyne could coordinate to a metal center. However, the synthesis and characterization of such ligands or reagents derived from this specific compound have not been reported.

Integration into Material Science Applications (e.g., polymer precursors)

The integration of this compound into material science applications, such as a monomer for polymer synthesis, has not been documented in the scientific literature. Phenylacetylene derivatives are known to be precursors for conjugated polymers with interesting optical and electronic properties. The tertiary alcohol group could also be used as a point of attachment for cross-linking or further functionalization of a polymer chain. Despite these theoretical possibilities, there is no evidence of this compound being employed in the field of material science.

Advanced Spectroscopic and Structural Elucidation Methodologies for 3,4,4 Trimethyl 1 Phenylpent 1 Yn 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3,4,4-Trimethyl-1-phenylpent-1-yn-3-ol. It provides detailed information about the chemical environment of individual atoms.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Conformational Analysis

Multi-dimensional NMR techniques are instrumental in unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating the three-dimensional structure of the molecule. e-bookshelf.de

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between protons on adjacent carbons, although for this specific molecule with its isolated spin systems, these would be limited.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. tcd.ie This is crucial for assigning the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.net This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, the protons of the methyl groups would show correlations to the quaternary carbon C4 and the tertiary carbon C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. In this compound, NOESY could reveal through-space interactions between the phenyl ring protons and the protons of the trimethylpentyl group, helping to define the preferred spatial arrangement of these bulky substituents. mdpi.com

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HMBC Correlations (from ¹H to ¹³C) |

|---|---|---|---|

| Phenyl-H (ortho) | ~7.45 (m) | ~128.5 | C(ipso), C(meta), C(alkyne) |

| Phenyl-H (meta) | ~7.30 (m) | ~129.0 | C(ortho), C(para) |

| Phenyl-H (para) | ~7.35 (m) | ~128.0 | C(meta) |

| C1 (Alkyne) | - | ~85.0 | - |

| C2 (Alkyne) | - | ~90.0 | - |

| C3 (Alcohol) | - | ~70.0 | - |

| OH | Variable (s) | - | C3 |

| C4 | - | ~35.0 | - |

| C(CH₃)₃ at C4 | ~1.05 (s) | ~25.0 | C4, C(quat) |

| CH₃ at C3 | ~1.50 (s) | ~30.0 | C3, C2, C4 |

Dynamic NMR Studies for Rotational Barriers and Fluxional Processes

Dynamic NMR (DNMR) spectroscopy would be employed to study the rotational barriers and conformational dynamics of this compound. semanticscholar.org Specifically, the rotation around the C3-C4 single bond could be investigated. At low temperatures, distinct signals for non-equivalent methyl groups might be observed if the rotation is slow on the NMR timescale. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. By analyzing the line shapes at different temperatures, the energy barrier for this rotation could be calculated, providing valuable information about the molecule's conformational flexibility.

High-Resolution Mass Spectrometry (HRMS) for Reaction Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. rsc.org This technique is invaluable for confirming the molecular formula of this compound (C₁₄H₁₈O) and for elucidating potential reaction pathways by identifying intermediates and byproducts with high confidence. csic.es The fragmentation pattern in the mass spectrum would reveal characteristic losses, such as the loss of a water molecule, a methyl group, or a tert-butyl group, which helps to confirm the proposed structure.

| Fragment Ion | Proposed Structure | Calculated m/z |

|---|---|---|

| [M]+ | C₁₄H₁₈O | 202.1358 |

| [M-H₂O]+ | C₁₄H₁₆ | 184.1252 |

| [M-CH₃]+ | C₁₃H₁₅O | 187.1123 |

| [M-C(CH₃)₃]+ | C₁₀H₉O | 145.0653 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cardiff.ac.ukyoutube.com The analysis of the vibrational spectra of this compound would allow for the identification of its characteristic functional groups. nih.govresearchgate.net

IR Spectroscopy: The IR spectrum would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, indicative of hydrogen bonding. A sharp, weak absorption around 2200-2260 cm⁻¹ would be characteristic of the C≡C triple bond stretch. Absorptions in the 2850-3000 cm⁻¹ region would correspond to C-H stretching of the alkyl and phenyl groups.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the C≡C triple bond stretch, which often gives a stronger signal in Raman than in IR. The symmetric vibrations of the phenyl ring would also be prominent.

Studying the O-H stretching band at different concentrations can provide information about intermolecular hydrogen bonding.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch (H-bonded) | ~3400 (broad) | Weak |

| C-H Stretch (Aromatic) | ~3050 | ~3050 |

| C-H Stretch (Aliphatic) | ~2960 | ~2960 |

| C≡C Stretch | ~2230 (weak) | ~2230 (strong) |

| C=C Stretch (Aromatic) | ~1600, 1490 | ~1600, 1490 |

| C-O Stretch | ~1150 | Weak |

X-ray Crystallography for Solid-State Structural Determination

Should this compound form suitable single crystals, X-ray crystallography would provide the definitive solid-state structure. mdpi.com This technique would yield precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the crystalline state. researchgate.net Furthermore, the crystal packing arrangement would reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the solid-state architecture.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Since this compound possesses a chiral center at the C3 carbon, it can exist as a pair of enantiomers. Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for distinguishing between these enantiomers and assigning their absolute configuration. rsc.org

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. An enantiomerically pure sample of this compound would exhibit a CD spectrum with positive or negative bands (Cotton effects) corresponding to its electronic transitions, particularly those of the phenyl chromophore. nih.gov The sign of the Cotton effect can often be correlated with the absolute configuration at the chiral center.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve is related to the CD spectrum and can also be used to determine the absolute stereochemistry of the molecule.

These chiroptical methods are crucial for the stereochemical characterization of chiral molecules and are widely used in pharmaceutical and natural product chemistry.

Computational Chemistry and Theoretical Investigations of 3,4,4 Trimethyl 1 Phenylpent 1 Yn 3 Ol

Quantum Chemical Calculations (e.g., DFT) of Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern chemical research, offering deep insights into the electronic structure of molecules. For 3,4,4-trimethyl-1-phenylpent-1-yn-3-ol, DFT calculations could be employed to determine its optimized molecular geometry, electronic properties, and reactivity descriptors.

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would allow for the calculation of key structural parameters. researchgate.net These calculations would provide precise estimates of bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule's lowest energy conformation.

Furthermore, DFT is instrumental in elucidating the electronic properties that govern the molecule's reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.

A hypothetical table of results from a DFT calculation on this compound is presented below to illustrate the expected data.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.50 eV |

| LUMO Energy | -0.25 eV |

| HOMO-LUMO Gap | 6.25 eV |

| Electronegativity (χ) | 3.375 eV |

| Chemical Hardness (η) | 3.125 eV |

| Global Electrophilicity (ω) | 1.83 eV |

Conformational Analysis and Potential Energy Surface Mapping

The bulky tert-butyl group is known to have a significant impact on the conformational preferences of a molecule due to steric hindrance. lumenlearning.comlibretexts.org For this compound, the rotation around the C3-C4 bond would be of particular interest.

A potential energy surface (PES) scan can be performed by systematically rotating a specific dihedral angle and calculating the energy at each step. This would reveal the energy barriers between different conformations and identify the local and global energy minima. The results of such an analysis would indicate the most populated conformation(s) at a given temperature.

An illustrative table of a conformational analysis for the rotation around the C3-C4 bond is provided below.

| Conformer | Dihedral Angle (H-C3-C4-C(CH₃)₃) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Anti-periplanar | 180° | 0.00 | 75.5 |

| Gauche 1 | 60° | 1.50 | 12.25 |

| Gauche 2 | -60° | 1.50 | 12.25 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of molecules.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts has become a routine application of computational chemistry. researchgate.netnih.govfrontiersin.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, the chemical shifts can be predicted. These calculations are typically performed using DFT methods, and the results are often scaled or referenced to a standard compound (e.g., tetramethylsilane) to improve accuracy. Comparing the predicted spectrum with an experimental one can be invaluable for structure verification.

Vibrational Frequencies: The simulation of infrared (IR) spectra involves the calculation of the vibrational frequencies and their corresponding intensities. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The predicted vibrational modes can be assigned to specific functional groups, such as the O-H stretch, the C≡C triple bond stretch, and the vibrations of the phenyl ring. This information is highly useful for interpreting experimental IR spectra.

A hypothetical table of predicted ¹³C NMR chemical shifts is shown below.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (Phenyl-C≡) | 85.0 |

| C2 (≡C-C(OH)) | 90.0 |

| C3 (-C(OH)) | 70.0 |

| C4 (-C(CH₃)₃) | 35.0 |

| C5 (tert-butyl CH₃) | 28.0 |

| Phenyl C-ipso | 122.0 |

| Phenyl C-ortho | 128.5 |

| Phenyl C-meta | 129.0 |

| Phenyl C-para | 131.0 |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. researchgate.netacs.orgnih.govmdpi.comaip.org For this compound, MD simulations would be particularly useful for understanding its behavior in a solvent and its interactions with other molecules.

By placing the molecule in a simulation box filled with solvent molecules (e.g., water, chloroform), one can study how the solvent affects its conformation and dynamics. The simulations can provide information on the solvation free energy, which is the energy change associated with transferring the molecule from the gas phase to the solvent.

Furthermore, MD simulations can be used to investigate intermolecular interactions, such as hydrogen bonding. The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. Simulations could reveal the preferred hydrogen bonding patterns and their lifetimes, which are crucial for understanding the molecule's properties in solution and in the solid state.

An example of data that could be obtained from MD simulations is presented in the following table.

| Solvent | Solvation Free Energy (kcal/mol) | Average Number of Hydrogen Bonds (to solvent) |

|---|---|---|

| Water | -5.5 | 2.1 |

| Methanol | -4.8 | 1.8 |

| Chloroform | -2.1 | 0.5 |

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. mdpi.comnih.gov For this compound, a tertiary propargylic alcohol, several reactions could be investigated, such as electrophilic additions to the alkyne or reactions involving the hydroxyl group. chemistrysteps.comlibretexts.org

By locating the transition state (TS) structures for a proposed reaction pathway, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be calculated. This allows for the determination of theoretical reaction rates and the prediction of the major products.

For instance, the acid-catalyzed hydration of the alkyne moiety would be an interesting reaction to study computationally. The mechanism would likely involve the formation of a vinyl cation intermediate. DFT calculations could be used to determine the energies of the reactants, intermediates, transition states, and products, providing a complete energy profile for the reaction. This would help in understanding the regioselectivity of the addition (i.e., whether the hydroxyl group adds to C1 or C2).

A hypothetical reaction coordinate diagram for the hydration of the alkyne is described in the table below.

| Species | Relative Free Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 (Protonation) | +20.5 |

| Vinyl Cation Intermediate | +5.2 |

| Transition State 2 (Nucleophilic Attack) | +15.8 |

| Enol Intermediate | -10.3 |

| Products (Ketone) | -25.0 |

Emerging Research Directions and Future Perspectives for 3,4,4 Trimethyl 1 Phenylpent 1 Yn 3 Ol

Exploration of Unconventional Reactivity Pathways

The classical reactions of propargyl alcohols, such as the Meyer-Schuster and Rupe rearrangements, provide a foundation for exploring the reactivity of 3,4,4-trimethyl-1-phenylpent-1-yn-3-ol. wikipedia.orgwikipedia.orgorganicreactions.orgrsc.org The Meyer-Schuster rearrangement typically involves an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.orgrsc.org In contrast, the Rupe rearrangement, which is often competitive in the case of tertiary alcohols, leads to the formation of α,β-unsaturated methyl ketones via an enyne intermediate. wikipedia.org

Future research is likely to focus on the selective control of these rearrangement pathways for this compound. The bulky tert-butyl group adjacent to the alcohol is expected to exert significant steric influence on the reaction intermediates, potentially favoring one pathway over the other or even enabling novel, unconventional transformations. The use of various catalysts, including traditional strong acids as well as milder transition metal and Lewis acid catalysts, could offer a means to tune the reaction selectivity. wikipedia.org Furthermore, investigations into tandem reactions, where the initial rearrangement is followed by in-situ functionalization, could lead to the efficient synthesis of complex molecular architectures. researchgate.net

A key area of exploration will be the development of catalytic systems that can selectively promote either the Meyer-Schuster or Rupe rearrangement, or potentially an entirely different reaction pathway, by carefully modulating reaction conditions. The table below outlines a hypothetical study on the influence of different catalysts on the rearrangement of this compound.

| Catalyst | Proposed Predominant Rearrangement | Potential Product |

| Strong Brønsted Acid (e.g., H₂SO₄) | Rupe Rearrangement | α,β-Unsaturated Methyl Ketone |

| Gold(I) or Silver(I) Catalyst | Meyer-Schuster Rearrangement | α,β-Unsaturated Ketone |

| Indium(III) Chloride (Microwave) | Meyer-Schuster Rearrangement | α,β-Unsaturated Ketone |

Applications in Continuous Flow Chemistry and Microreactor Technology

Continuous flow chemistry and microreactor technology offer significant advantages in terms of safety, efficiency, and scalability, particularly for reactions that are highly exothermic or involve hazardous intermediates. nih.govmdpi.com The rearrangement reactions of propargyl alcohols can be highly energetic, and the use of microreactors could provide precise control over reaction temperature and residence time, thereby minimizing the formation of byproducts and enhancing the selectivity towards the desired product. nih.gov

Future research in this area could involve the design of a continuous flow process for the catalyzed rearrangement of this compound. A packed-bed microreactor containing a solid-supported catalyst could enable efficient catalyst recycling and a streamlined purification process. mdpi.com This approach would not only be more sustainable but could also allow for the safe exploration of reaction conditions that would be challenging to manage in a traditional batch setup. The ability to rapidly screen different catalysts and reaction parameters in a microreactor array would accelerate the optimization of these transformations. nih.gov

Integration with Machine Learning for Reaction Prediction and Optimization

Machine learning (ML) is rapidly becoming an indispensable tool in chemical research for predicting reaction outcomes and optimizing reaction conditions. researchgate.netmdpi.com For a compound like this compound, where multiple reaction pathways are possible, ML algorithms could be trained on experimental data to predict the product distribution under various catalytic systems and reaction parameters.

Future work could focus on developing a predictive model for the reactivity of this compound. By systematically varying factors such as catalyst type, solvent, temperature, and reactant concentrations and feeding the resulting product yields into an ML model, it would be possible to create a predictive tool to guide experimental design. This would significantly reduce the number of experiments required to identify the optimal conditions for a desired transformation, saving time and resources. Furthermore, ML could be employed to discover novel catalysts or reaction conditions that lead to unexpected and potentially valuable reactivity.

A hypothetical dataset for training an ML model could include the following parameters and outputs:

| Catalyst | Solvent | Temperature (°C) | Residence Time (min) | Meyer-Schuster Product Yield (%) | Rupe Product Yield (%) |

| AuCl₃ | Toluene (B28343) | 80 | 5 | 85 | 10 |

| H₂SO₄ | Dioxane | 100 | 15 | 5 | 90 |

| AgOTf | Acetonitrile | 60 | 10 | 70 | 25 |

Development of Sustainable and Biocatalytic Synthesis Routes

The development of sustainable and environmentally friendly synthetic methods is a major focus of modern chemistry. Biocatalysis, in particular, offers a powerful approach for the synthesis of chiral molecules with high enantioselectivity under mild reaction conditions. nih.govresearchgate.netnih.govacs.org Research has demonstrated the successful use of enzymes, such as alcohol dehydrogenases, for the synthesis of enantiomerically pure propargylic alcohols. nih.govnih.govacs.org

A significant future research direction for this compound will be the development of biocatalytic routes to its enantiomers. This could involve the enzymatic resolution of the racemic alcohol or an asymmetric synthesis from the corresponding ketone. The availability of enantiomerically pure forms of this compound would be highly valuable for applications in medicinal chemistry and materials science, where chirality can have a profound impact on biological activity and material properties.

Photochemical and Electrochemical Transformations of the Compound

Photochemistry and electrochemistry offer unique opportunities for the functionalization of organic molecules under mild and controlled conditions. rsc.orgrsc.orgoaepublish.comresearchgate.netnih.gov The phenylalkyne moiety in this compound is a chromophore that can absorb light, suggesting that photochemical transformations are a promising area of investigation. koreascience.krwikipedia.orgmsu.edu Photochemical reactions could potentially lead to novel cycloadditions, isomerizations, or rearrangements that are not accessible through thermal methods. wikipedia.orgmsu.edunih.gov

Electrosynthesis, which uses electricity to drive chemical reactions, is another emerging area with significant potential. rsc.orgrsc.orgresearchgate.netnih.gov The alkyne group in this compound could be susceptible to electrochemical oxidation or reduction, leading to a variety of functionalized products. rsc.orgrsc.orgoaepublish.comresearchgate.net Electrochemical methods are often highly selective and can avoid the use of harsh chemical reagents, making them a more sustainable approach to synthesis.

Design and Synthesis of Advanced Functional Materials Based on the Compound's Structure

The unique structure of this compound makes it an attractive building block for the synthesis of advanced functional materials. Propargyl alcohols can be used as monomers in polymerization reactions to create specialty polymers with enhanced thermal stability and mechanical properties. rawsource.comresearchgate.net The alkyne functionality can also be utilized in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to functionalize polymers and other materials. rawsource.com

A particularly exciting future direction is the incorporation of this compound or its derivatives into metal-organic frameworks (MOFs). researchgate.netacs.orgresearchgate.netnih.govgoogle.com The alkyne group could serve as a reactive handle for post-synthetic modification of the MOF, allowing for the introduction of new functionalities and the tuning of the material's properties for applications in gas storage, catalysis, and sensing. researchgate.netacs.orgnih.gov The bulky tert-butyl group could also play a role in controlling the porosity and guest-host interactions within the MOF structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.